N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide
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Overview
Description
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound with the molecular formula C19H22N2O2S and a molecular weight of 342.4552 g/mol . This compound is known for its unique structure, which includes an ethylphenyl group, a carbamothioyl group, and a propoxybenzamide group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide can be compared with similar compounds such as:
- N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide
- N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide
- N-[(4-Ethylphenyl)carbamothioyl]-3-methylbutanamide
Properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-13-23-17-11-7-15(8-12-17)18(22)21-19(24)20-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWNYQVCTYADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367722 |
Source
|
Record name | N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-58-3 |
Source
|
Record name | N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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